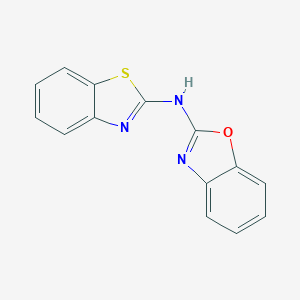

N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine

Descripción general

Descripción

N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine, also known as BTA-1, is a heterocyclic compound with potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mecanismo De Acción

The mechanism of action of N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine involves its interaction with ion channels in the brain, specifically voltage-gated potassium channels. N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine has been shown to bind to a specific site on these channels, leading to a reduction in their activity and an increase in neuronal excitability.

Biochemical and Physiological Effects

N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine has been found to have a number of biochemical and physiological effects. In addition to its activity on ion channels, N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. This suggests that N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine may have potential applications in the treatment of neurological disorders and other conditions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine in lab experiments is its specificity for voltage-gated potassium channels. This allows researchers to selectively modulate the activity of these channels without affecting other ion channels or receptors. However, one limitation of using N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine is its relatively low potency, which may require the use of higher concentrations in experiments.

Direcciones Futuras

There are several potential future directions for research on N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine. One area of interest is the development of more potent analogs of N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine that could be used in lower concentrations. Another potential direction is the investigation of N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine's activity on other ion channels and receptors in the brain. Finally, N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine could be used in combination with other compounds to investigate their interactions and potential synergistic effects.

Aplicaciones Científicas De Investigación

N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine has been shown to have potential applications in scientific research, particularly in the field of neuroscience. Studies have demonstrated that N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine can modulate the activity of certain ion channels in the brain, leading to changes in neuronal excitability and synaptic transmission. This makes N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine a valuable tool for investigating the underlying mechanisms of neurological disorders such as epilepsy and Alzheimer's disease.

Propiedades

Fórmula molecular |

C14H9N3OS |

|---|---|

Peso molecular |

267.31 g/mol |

Nombre IUPAC |

N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine |

InChI |

InChI=1S/C14H9N3OS/c1-3-7-11-9(5-1)15-13(18-11)17-14-16-10-6-2-4-8-12(10)19-14/h1-8H,(H,15,16,17) |

Clave InChI |

LOEDWVLWOJXEGC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C(O2)NC3=NC4=CC=CC=C4S3 |

SMILES canónico |

C1=CC=C2C(=C1)N=C(O2)NC3=NC4=CC=CC=C4S3 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether](/img/structure/B296028.png)

![7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296029.png)

![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl propyl ether](/img/structure/B296030.png)

![2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide](/img/structure/B296034.png)

![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid](/img/structure/B296037.png)

![N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine](/img/structure/B296040.png)

![3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone](/img/structure/B296045.png)

![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B296046.png)

![Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate](/img/structure/B296050.png)

![Methyl 2-[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]benzoate](/img/structure/B296051.png)

![6-[(Diphenylboryl)oxy]-6-oxo-1,5-hexanediamine](/img/structure/B296052.png)